Picropodophyllol

Description

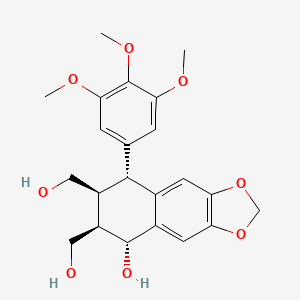

Structure

3D Structure

Properties

IUPAC Name |

(5R,6R,7S,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15+,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIIHCYJKCZRK-CALQCPNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Analog Design

Synthetic Approaches to Picropodophyllol

The synthesis of complex natural products and their analogs typically involves sophisticated methodologies, including total synthesis and semi-synthetic transformations. While specific routes for this compound are not detailed here, general approaches in the field provide a framework for understanding potential synthetic strategies.

Total Synthesis Methodologies

Total synthesis of complex molecules, including natural products, is a cornerstone of modern organic chemistry. It enables the construction of molecules from simple starting materials, allowing for precise control over stereochemistry and the introduction of structural modifications that may not be accessible through isolation or semi-synthesis rsc.orgnih.gov. Total synthesis methodologies are critical for clarifying the absolute structure of natural products and for establishing definitive structure-activity relationships nih.gov. The development of novel synthetic strategies and methods is often a key outcome of total synthesis, providing access to analogues with significant structural changes that can lead to "supernatural products" with properties that supersede the parent natural product rsc.org. These approaches can also improve synthetic accessibility rsc.org.

Semi-synthetic Transformations from Precursors

Semi-synthesis involves modifying a naturally occurring compound or a readily available precursor through chemical reactions. For compounds like this compound, which are derivatives of naturally occurring lignans (B1203133) such as podophyllotoxin (B1678966), semi-synthetic approaches are often employed. Research has extensively explored modifications of podophyllotoxin, particularly at the C-4 position figshare.comresearchgate.netdigitellinc.com. These transformations typically involve functionalizing existing groups or altering stereochemistry to create a library of related compounds for biological evaluation figshare.comresearchgate.netdigitellinc.com. The goal is to leverage the core structure of the natural product while introducing specific chemical changes to modulate its properties.

Design and Synthesis of this compound Derivatives and Analogs

Analog design is a critical strategy in drug discovery and development, aiming to create new molecules that are chemically and biologically similar to a lead compound. The objective is to retain or enhance desired pharmacological effects while minimizing undesirable properties slideshare.netrjpdft.comslideshare.netresearchgate.net.

Structural Modifications for Research Purposes

Research into this compound and its related compounds often involves systematic structural modifications to probe their biological mechanisms and optimize their therapeutic potential. Studies on podophyllotoxin analogs have frequently targeted the C-4 position, modifying the hydroxyl group to explore structure-activity relationships figshare.comresearchgate.netdigitellinc.com. For instance, the introduction of various ester, carbonate, and carbamate (B1207046) substitutions at the C-4 position has been investigated digitellinc.com.

Research findings indicate that increasing steric hindrance at the C-4 position can lead to a decrease in potency against human cancer cells. However, these modifications may have a less pronounced effect on cell-free tubulin inhibition figshare.comtandfonline.com. This observation suggests that the biological activity of such compounds might be influenced by factors like cellular distribution rather than solely by binding interactions within the target site researchgate.net. Beyond specific positional modifications, general strategies for structural alteration include bioisosteric replacement, changes in stereochemistry, and the modification of various functional groups slideshare.netslideshare.netnih.gov.

Table 1: C-4 Modifications of Podophyllotoxin Analogs and General Biological Impact

| Modification Type at C-4 | General Observation on Potency Against Cancer Cells | Impact on Cell-Free Tubulin Inhibition | Primary Strategy | Reference(s) |

| Ester substitutions | Decreased potency with increased steric hindrance | Significantly lesser impact | SAR studies | figshare.comdigitellinc.comtandfonline.com |

| Carbonate substitutions | Not explicitly detailed for potency vs. steric hindrance | Not explicitly detailed for potency vs. steric hindrance | Analog generation | digitellinc.com |

| Carbamate substitutions | Small carbocyclic carbamates well tolerated; large, bulky groups less tolerated | Not explicitly detailed for potency vs. steric hindrance | Analog generation | digitellinc.com |

Strategies for Analog Generation

The generation of analogs is guided by established medicinal chemistry principles. Key strategies include bioisosteric replacement, which involves substituting functional groups with similar physicochemical properties to modify biological activity, and the design of rigid or semi-rigid analogs to fix specific conformations slideshare.netslideshare.netresearchgate.net. Other approaches involve altering stereochemistry, changing ring sizes, or modifying functional groups to optimize potency, selectivity, chemical stability, pharmacokinetic properties, and overcome drug resistance rsc.orgnih.gov.

For compounds related to this compound, strategies for analog generation often involve creating libraries of derivatives. These libraries allow for systematic evaluation of how specific structural changes influence biological activity figshare.comresearchgate.netdigitellinc.com. For example, the synthesis of a library of 21 podophyllotoxin analogs with diverse ester, carbonate, and carbamate substitutions at the C-4 position aimed to establish a detailed structure-activity relationship digitellinc.com. The overarching goal is to develop compounds with enhanced therapeutic efficacy and reduced undesirable properties rjpdft.comslideshare.net.

Preclinical Investigations of Biological Activities and Underlying Mechanisms

Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which Picropodophyllol exerts its biological effects. Research has primarily focused on its impact on fundamental cellular processes such as programmed cell death (apoptosis) and cell division (cell cycle).

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines. nih.gov The process is orchestrated through a complex interplay of signaling pathways that disrupt cellular homeostasis and activate the cell's intrinsic death machinery. Key events in this process include the generation of reactive oxygen species, disruption of mitochondrial function, and the activation of a cascade of enzymes known as caspases. nih.gov

The induction of apoptosis by this compound is closely linked to the generation of intracellular Reactive Oxygen Species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress, causing damage to lipids, proteins, and DNA, ultimately resulting in cell death. nih.govnih.gov In human colorectal cancer cells (HCT116), treatment with this compound leads to a significant increase in the levels of intracellular ROS. nih.gov The critical role of ROS in this process was demonstrated when the anti-proliferative activity of this compound was diminished by pretreating the cells with N-acetyl-L-cysteine (NAC), a known ROS inhibitor. nih.gov This suggests that the generation of ROS is a key upstream event that triggers the apoptotic cascade in response to this compound. nih.govresearchgate.net

Mitochondria are central to the regulation of apoptosis, and their integrity is crucial for cell survival. researchgate.net A key indicator of mitochondrial function is the mitochondrial membrane potential (Δψm). nih.gov A loss or depolarization of this potential is a critical step in the initiation of the intrinsic apoptotic pathway. nih.govresearchgate.net Studies utilizing flow cytometry have shown that this compound treatment induces the depolarization of the inner mitochondrial membrane in HCT116 cells. nih.gov This disruption of the mitochondrial membrane potential is a pivotal event that precedes the activation of downstream apoptotic effectors. nih.govdoi.org

Caspases are a family of protease enzymes that serve as the primary executioners of apoptosis. nih.govmdpi.com They exist as inactive proenzymes that are activated in a cascade-like fashion in response to apoptotic signals. nih.gov this compound-induced apoptosis has been shown to be a caspase-dependent process. nih.gov In HCT116 cells treated with varying concentrations of this compound, a multi-caspase assay revealed a significant, concentration-dependent increase in the activity of caspases, including caspase-1, -3, -4, -5, -6, -7, -8, and -9. nih.gov This broad activation of multiple caspases confirms that this compound engages the core enzymatic machinery of the apoptotic pathway to execute cell death. nih.gov

Table 1: Effects of this compound on Apoptotic Markers in HCT116 Cells Data synthesized from in vitro experimental findings. nih.gov

| Apoptotic Marker | Observation | Significance in Apoptosis |

| Intracellular ROS | Increased levels observed post-treatment. | Triggers oxidative stress and initiates apoptotic signaling. nih.govwaocp.org |

| Mitochondrial Membrane Potential (Δψm) | Depolarization of the inner mitochondrial membrane. | Indicates mitochondrial dysfunction, a key step in the intrinsic apoptotic pathway. nih.gov |

| Multi-Caspase Activity | Concentration-dependent increase in the activity of caspases-1, -3, -4, -5, -6, -7, -8, and -9. | Confirms activation of the execution phase of apoptosis. nih.gov |

Beyond inducing apoptosis, this compound also exerts significant influence over the cell cycle, the tightly regulated process through which cells replicate. By interfering with this process, this compound can halt the proliferation of cells, a mechanism particularly relevant in cancer research.

Multiple studies have consistently demonstrated that this compound induces cell cycle arrest specifically at the G2/M transition phase. nih.govlsbu.ac.uknih.gov This phase represents the final checkpoint before a cell enters mitosis (M phase) to divide. An arrest at this stage prevents damaged or unprepared cells from proliferating.

In vitro experiments across various cancer cell lines have confirmed this effect. For instance, treatment of brain-seeking cancer cells (231Br and BT474Br3) with this compound for 48 hours resulted in a substantial increase in the population of cells in the G2/M phase, with increases of 86% and 35%, respectively. researchgate.net Similarly, in HepG2 liver cancer cells, a dose-dependent accumulation of cells in the G2/M phase was observed after as little as 2 hours of treatment. researchgate.net The effect intensified over time, with one study noting an increase of nearly 99% in arrested cells after 8 hours of exposure. researchgate.net Kinetic analyses confirm that the increase in the G2/M cell population can begin within 4 hours of treatment, typically peaking between 16 and 24 hours. nih.gov This arrest is mechanistically associated with the activation of the Cyclin B1/CDK1 complex, a key regulator of entry into mitosis, indicating that cells are halted at the mitotic stage. nih.govlsbu.ac.uk

Table 2: this compound-Induced G2/M Phase Arrest in Various Cancer Cell Lines Data compiled from several in vitro studies.

| Cell Line | Treatment Duration | Observed G2/M Phase Arrest | Reference |

| 231Br (Brain Metastatic) | 48 hours | 86% increase in G2/M cell population | researchgate.net |

| BT474Br3 (Brain Metastatic) | 48 hours | 35% increase in G2/M cell population | researchgate.net |

| HepG2 (Hepatocellular Carcinoma) | 8 hours | Nearly 99% increase in G2/M cell population | researchgate.net |

| A549 (Lung Carcinoma) | 16-24 hours | Peak accumulation of cells in G2/M phase | nih.gov |

Signal Transduction Pathway Modulation

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are critical regulators of cellular responses to external stressors, influencing processes such as cell cycle progression, growth inhibition, and apoptosis. arvojournals.orgarvojournals.org Research into the cyclolignan family has revealed modulation of these stress-activated pathways.

Specifically, investigations involving Picropodophyllotoxin (PPT), the stereoisomer of this compound, have demonstrated an activation of the p38 MAPK signaling pathway. In studies using the HCT116 human colorectal cancer cell line, treatment with PPT led to an increased phosphorylation of p38 MAPK. arvojournals.org This activation is linked to the generation of reactive oxygen species (ROS) and is considered an upstream signaling event in PPT-induced apoptosis. arvojournals.org The pro-apoptotic role of the JNK and p38 MAPK pathways is recognized, as they can be triggered by environmental and chemical stresses to mediate cell death. arvojournals.orgnih.gov Further evidence from this study showed that co-treatment with a p38 MAPK inhibitor could significantly reverse the apoptotic effects induced by PPT in colon cancer cells, confirming the pathway's integral role in the compound's mechanism of action. arvojournals.org

This compound (PPP) is recognized as a selective and potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R). arvojournals.org This receptor is a key component in cellular signaling, and its overexpression is noted in various malignancies, including endometrial and Ewing's sarcoma, making it a significant prognostic factor for tumor progression. arvojournals.orgresearchgate.net

PPP's inhibitory action on IGF-1R directly impacts downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for cell proliferation and survival. arvojournals.orgresearchgate.net Research has consistently shown that treatment with PPP leads to a reduction in the phosphorylation of both IGF-1R and its key downstream mediator, Akt. arvojournals.orgresearchgate.net This deactivation of the Akt signaling pathway disrupts pro-survival and proliferative signals within cancer cells. arvojournals.org For instance, in studies involving Ewing's sarcoma cell lines (A673 and SK-ES-1) and type I endometrial cancer cell lines (ECC-1 and KLE), PPP treatment resulted in inhibited cell proliferation and increased apoptosis, which was directly correlated with the inhibition of Akt phosphorylation. arvojournals.orgresearchgate.net The specificity of this mechanism was further highlighted by the observation that an Akt-specific activator could reverse the growth-inhibitory effects of PPP. arvojournals.org

The following table summarizes key findings from in vitro studies on PPP's modulation of the IGF-1R/Akt pathway.

| Cell Line | Cancer Type | Key Findings |

| A673, SK-ES-1 | Ewing's Sarcoma | PPP inhibited cell proliferation and viability in a dose- and time-dependent manner; inhibited Akt phosphorylation. arvojournals.org |

| ECC-1, KLE | Type I Endometrial Cancer | PPP suppressed clone formation, reduced cell proliferation, and suppressed protein phosphorylation of IGF-1R and Akt. researchgate.net |

| RH30, RD | Rhabdomyosarcoma | PPP effectively inhibited cell proliferation and colony formation in a dose-dependent manner. arvojournals.org |

| OCM-1, OCM-3, OCM-8, 92-1 | Uveal Melanoma | PPP efficiently blocked IGF-1R activity and caused cell death with IC50 values lower than 0.05 μM. arvojournals.orgresearchgate.net |

Based on the available research, there is no direct scientific evidence linking the chemical compound this compound to the modulation of Endoplasmic Reticulum Stress.

Preclinical Efficacy in In Vivo Models

The antitumor activity of this compound has been validated in several preclinical in vivo models, including various xenografts, where human tumor cells are implanted into immunocompromised mice. arvojournals.orgresearchgate.netresearchgate.net These models are crucial for assessing the therapeutic potential of compounds in a more biologically relevant environment. arvojournals.orgnih.gov

In a xenotransplantation model of human rhabdomyosarcoma, treatment with PPP resulted in a significant decrease in tumor volume and a reduction in the spread of cancer cells to the bone marrow. arvojournals.org Similarly, studies using uveal melanoma xenografts in SCID mice demonstrated that oral administration of PPP effectively inhibited tumor growth. researchgate.net Beyond cancer, PPP has shown efficacy in other in vivo settings. In a cell line-based xenograft model for Thyroid Eye Disease, PPP treatment reduced the volume of generated adipose tissue. researchgate.net Furthermore, in a murine model of laser-induced choroidal neovascularization (CNV), a condition related to age-related macular degeneration, PPP administered either orally or intraperitoneally significantly decreased the area of neovascularization. arvojournals.orgresearchgate.netresearchgate.net

The table below outlines the results of PPP efficacy in various in vivo models.

| Model Type | Disease/Cancer Studied | Animal Model | Key Outcomes |

| Xenotransplantation | Rhabdomyosarcoma | N/A | Decreased tumor volume; reduced cancer cell spread to bone marrow. arvojournals.org |

| Subcutaneous Xenograft | Uveal Melanoma | SCID Mice | Inhibition of tumor growth with oral PPP administration. researchgate.net |

| Cell Line-Based Xenograft | Thyroid Eye Disease | Immunodeficient Mice | Reduced adipose tissue volume at implantation sites. researchgate.net |

| Laser-Induced CNV | Choroidal Neovascularization | C57BL/6J Mice | 22% to 32% decrease in CNV area. researchgate.netresearchgate.net |

To enhance therapeutic efficacy and overcome potential resistance, this compound has been investigated in combination with established chemotherapeutic agents and other targeted drugs. The goal of combination therapy is often to achieve a synergistic effect, where the combined impact is greater than the sum of the individual effects.

In rhabdomyosarcoma cells, subtoxic doses of PPP were found to increase the cancer cells' sensitivity to conventional chemotherapeutics, including vincristine, actinomycin-D, and cisplatin (B142131). arvojournals.org Research in uveal melanoma cell lines also explored combination strategies. While no general synergistic effects were found with several drugs, a weak synergistic effect was detected when combining PPP with cisplatin and 5-fluorouracil (B62378) in the OCM-8 cell line, and with doxorubicin (B1662922) in the OCM-3 cell line. researchgate.net In the context of multiple myeloma, co-treatment of PPP with the histone deacetylase inhibitor LBH589 demonstrated synergistic activity, significantly decreasing tumor burden and prolonging survival in in vivo models.

The following table summarizes key findings from preclinical combination therapy studies involving this compound.

| Combination Agent(s) | Cancer/Disease Model | Observed Effect |

| Vincristine, Actinomycin-D, Cisplatin | Rhabdomyosarcoma (RH30, RD cell lines) | PPP increased sensitivity of cancer cells to the chemotherapeutic agents. arvojournals.org |

| Cisplatin, 5-Fluorouracil (5-FU) | Uveal Melanoma (OCM-8 cell line) | Weak synergistic effect observed. researchgate.net |

| Doxorubicin | Uveal Melanoma (OCM-3 cell line) | Weak synergistic effect observed. researchgate.net |

| LBH589 (Panobinostat) | Multiple Myeloma (in vivo model) | Synergistic anti-myeloma activity; decreased tumor burden and prolonged survival. |

| Crizotinib (B193316) | Anaplastic Large Cell Lymphoma (mouse model) | Combination of an IGF-1R inhibitor (like PPP) with crizotinib can have a synergistic effect. |

Broader Biological Spectrum (Preclinical)

This compound (PPP), a cyclolignan and an epimer of podophyllotoxin (B1678966), has been the subject of various preclinical investigations to determine its potential therapeutic applications. wikipedia.org Research has primarily focused on its role as an inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a pathway crucial for cancer cell growth and survival. wikipedia.orgnih.gov Beyond its well-documented effects on IGF-1R, studies have explored its broader biological activities, particularly its antitumor capabilities across different cancer types and its potential utility in other areas.

Preclinical studies have demonstrated that this compound exerts significant antitumor effects in several cancer cell lines through various mechanisms of action, including the induction of cell cycle arrest and apoptosis. nih.govnih.govnih.gov

Esophageal Squamous Cell Carcinoma (ESCC)

Investigations into the effects of this compound on human esophageal squamous cell carcinoma (ESCC) have revealed potent anticancer activity. In studies involving various ESCC cell lines (KYSE 30, KYSE 70, KYSE 410, KYSE 450, and KYSE 510), this compound was shown to inhibit cell viability in a time- and dose-dependent manner.

The underlying mechanism involves the induction of G2/M phase cell cycle arrest and apoptosis. mdpi.com This process is mediated through the generation of reactive oxygen species (ROS). The increase in ROS levels activates the c-Jun N-terminal kinase (JNK)/p38 signaling pathways, leading to endoplasmic reticulum stress, a loss of mitochondrial membrane potential, and the activation of multiple caspases, which collectively result in programmed cell death. wikipedia.org

Nasopharyngeal Carcinoma

While various natural compounds and targeted agents have been investigated in preclinical models of nasopharyngeal carcinoma (NPC), dedicated studies detailing the specific effects and mechanisms of this compound on NPC cell lines are not extensively documented in the available scientific literature. nih.govmdpi.com

Multiple Myeloma (MM)

This compound has been identified as a potential therapeutic agent against multiple myeloma, a malignancy of plasma cells. nih.govnih.gov Its antitumor activity in MM preclinical models is linked to its function as a potent and selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R). wikipedia.org By suppressing the IGF-1R signaling pathway, this compound disrupts critical cellular processes that myeloma cells depend on for growth and survival. mdpi.com This inhibition leads to the induction of apoptosis and cell cycle arrest, thereby impeding the proliferation of malignant plasma cells. nih.govnih.gov

Table 1: Summary of Preclinical Antitumor Effects of this compound

| Cancer Cell Line Type | Specific Cell Lines | Key Findings & Mechanisms of Action |

|---|---|---|

| Esophageal Squamous Cell Carcinoma | KYSE 30, KYSE 450, etc. | Inhibits cell viability; Induces G2/M phase cell cycle arrest; Promotes apoptosis via ROS generation and activation of JNK/p38 MAPK pathways. mdpi.com |

| Multiple Myeloma | U266, MM1S, RPMI8226 | Inhibits proliferation; Induces apoptosis and cell cycle arrest. mdpi.com Mechanism is linked to the inhibition of the IGF-1R signaling pathway. wikipedia.org |

| Nasopharyngeal Carcinoma | Not specified | Preclinical studies specifically investigating this compound in NPC cell lines are not widely available in the reviewed literature. |

While the antitumor properties of this compound have been a primary focus of research, its broader biocidal activities have also been considered. However, specific preclinical studies detailing the direct insecticidal and antifungal efficacy of isolated this compound are not extensively available in the current body of scientific literature. Research in these areas often focuses on broader plant extracts or other classes of natural compounds. nih.govmdpi.commdpi.commdpi.com

Table 2: Summary of Insecticidal and Antifungal Activity of this compound

| Activity Type | Target Organisms | Findings & Mechanisms of Action |

|---|---|---|

| Insecticidal Activity | Not specified | Data from dedicated studies on the insecticidal properties of isolated this compound are not available in the reviewed literature. |

| Antifungal Activity | Not specified | Data from dedicated studies on the antifungal properties of isolated this compound are not available in the reviewed literature. |

Structure Activity Relationship Sar Studies of Picropodophyllol and Its Analogs

Elucidation of Pharmacophoric Requirements

Pharmacophore modeling and SAR studies have been instrumental in defining the essential structural features required for the biological activity of picropodophyllol analogs, particularly as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R). researchgate.netresearchgate.net this compound itself has been used as a foundational molecule to construct pharmacophore models for identifying potential IGF-1R inhibitors. researchgate.netresearchgate.net

A key pharmacophore model developed from picropodophyllin (B173353) and other inhibitors identified three critical chemical features for potent IGF-1R inhibition:

An aromatic hydrophobic (HyD/Aro) feature.

A hydrophobic (HyD) feature.

A hydrogen bond acceptor (HBA) feature. researchgate.net

These features highlight the importance of the trimethoxyphenyl ring (Ring A) and other specific moieties of the lignan (B3055560) scaffold in interacting with the target protein. The general SAR for podophyllotoxin (B1678966) derivatives, which often provides a basis for understanding this compound, indicates that the 3,4,5-trimethoxyphenyl group is crucial for activity. nih.gov Modifications to this ring typically lead to a decrease in potency.

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of the podophyllotoxin family of lignans (B1203133). This compound is the epimer of podophyllotoxin at the C-2 carbon, resulting in a cis-fusion of the lactone ring, whereas podophyllotoxin possesses a trans-fusion. wikipedia.orgpharmacophorejournal.com This stereochemical difference is the primary determinant of their distinct biological profiles.

Generally, this compound and its direct analogs with the cis-lactone configuration exhibit significantly lower cytotoxic and tubulin-inhibiting activity than their trans-fused isomers. pharmacophorejournal.com The trans-lactone ring of podophyllotoxin is considered a critical element for its potent inhibition of microtubule assembly. pharmacophorejournal.com The epimerization from the trans to the more thermodynamically stable but less active cis-conformation (picropodophyllin) is a known inactivation pathway for podophyllotoxin-based drugs like etoposide. pharmacophorejournal.com Consequently, much of the research has focused on the more potent trans-isomers.

However, this does not render the this compound scaffold inert. Its specific inhibition of IGF-1R kinase activity, in contrast to podophyllotoxin's primary action on tubulin, demonstrates that stereochemistry dictates the molecular target. nih.gov This differential activity underscores that the cis- and trans-isomers should be considered distinct pharmacophores, interacting with different biological targets to elicit their effects.

Rational Design Principles for Enhanced Efficacy (Preclinical)

Despite the generally lower cytotoxicity of the this compound backbone, rational design strategies have been employed to synthesize novel analogs with enhanced and, in some cases, potent anticancer activity. These preclinical studies have focused on creating hybrid molecules or dimers to explore new chemical space and improve biological function.

Glycoconjugation: One successful strategy involves the synthesis of glycoconjugates. By attaching sugar moieties to the this compound structure, researchers have been able to modulate the compound's properties. For instance, a series of 1,2,3-triazole-linked picropodophyllin glycoconjugates were synthesized. While most of these derivatives showed weak cytotoxicity, one specific analog featuring a 1,6-β-D-diglucose residue demonstrated potent anticancer activity against a panel of human cancer cell lines, including leukemia (HL-60), hepatoma (SMMC-7721), lung cancer (A549), breast cancer (MCF-7), and colon cancer (SW480). mdpi.com

Dimerization: Another approach has been the creation of dimeric derivatives. The rationale is that linking two pharmacophores can enhance binding affinity and potentially introduce new mechanisms of action. In one study, dimeric podophyllotoxin derivatives were synthesized with varying spacers. The results indicated that the nature of the spacer is critical for activity. While most of the synthesized dimers were inactive, a specific derivative, compound 36c , exhibited significant activity against all five tested cancer cell lines (HL-60, SMMC-7721, A549, MCF-7, and SW-480), with IC₅₀ values in the low micromolar range. mdpi.com This suggests that a specific spatial orientation and distance between the two lignan moieties are required for efficacy.

These examples of rational design demonstrate that the this compound scaffold, while intrinsically less active in traditional cytotoxicity assays compared to its trans-isomer, can serve as a valuable template for developing new anticancer agents with distinct mechanisms of action through strategic chemical modification.

Biosynthesis and Natural Sources

Natural Occurrence and Isolation from Botanical Sources

Picropodophyllol has been identified as a natural product isolated from the roots of Dysosma versipellis chembuyersguide.com. While Dysosma versipellis is a specific source, the genus Podophyllum, particularly Podophyllum hexandrum, is renowned for its rich content of medicinally significant lignans (B1203133), including podophyllotoxin (B1678966) and its derivatives cabidigitallibrary.orgresearchgate.netbiochemjournal.commaxwellsci.com. Podophyllum hexandrum, also known as Himalayan Mayapple, is found in the Himalayan region researchgate.netmaxwellsci.com. Studies on P. hexandrum have reported the isolation of various lignans and related compounds from its rhizomes and roots. These include podophyllotoxin, picropodophyllone, and compounds referred to as picropodophylotoxin chembuyersguide.comresearchgate.netmaxwellsci.com. Research has indicated that plants from natural habitats may exhibit higher accumulations of these secondary metabolites, such as picropodophyllotoxin, compared to those cultivated in non-natural environments nih.gov.

Table 1: Key Lignans and Related Compounds Identified in Podophyllum hexandrum

| Compound Name | Type of Compound | Primary Source Mentioned |

| Podophyllotoxin (PTOX) | Aryltetralin Lignan (B3055560) | Rhizomes, Roots cabidigitallibrary.orgresearchgate.netbiochemjournal.com |

| Picropodophyllone | Aryltetralin Lignan | Leaves chembuyersguide.com |

| Picropodophylotoxin | Lignan | Rhizomes, Roots researchgate.netmaxwellsci.com |

| 4-demethylpodophyllotoxin | Lignan | Rhizomes, Roots researchgate.netmdpi.com |

| Epipodophyllotoxin | Lignan | Rhizomes biochemjournal.commaxwellsci.com |

| Podophyllotoxone | Lignan | Rhizomes biochemjournal.commaxwellsci.com |

| Quercetin | Flavonoid | Rhizomes, Roots cabidigitallibrary.orgresearchgate.netbiochemjournal.com |

| Kaempferol | Flavonoid | Rhizomes, Roots researchgate.netnih.gov |

Proposed Biosynthetic Pathways of Lignans Relevant to this compound

Lignans, including this compound, are biosynthesized through a complex series of enzymatic reactions originating from the phenylpropanoid pathway. This pathway involves the sequential modification of amino acids and simple phenolic compounds into more complex structures.

Precursor Identification

The biosynthesis of lignans commences with the aromatic amino acid phenylalanine, which is a product of the shikimate pathway mdpi.comnih.govfrontiersin.orgnih.gov. Phenylalanine is converted into cinnamic acid via the enzyme phenylalanine ammonia-lyase (PAL) nih.govnih.gov. Cinnamic acid then undergoes hydroxylation and methylation steps, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and caffeic acid O-methyltransferases (CAOMT), to form precursors like p-coumaric acid, caffeic acid, and ferulic acid mdpi.comnih.gov. These intermediates are further converted into monolignols, with coniferyl alcohol being the primary building block for most lignans mdpi.comfrontiersin.orgnih.govnih.govnsf.govfrontiersin.orgnih.gov.

Enzymatic Steps and Genetic Determinants

The core step in lignan formation is the stereospecific oxidative coupling of two coniferyl alcohol molecules. This process is facilitated by dirigent proteins (DIRs) and oxidases, such as laccases, which generate phenoxy radicals that then dimerize frontiersin.orgnih.govnih.govnsf.govfrontiersin.orgnih.govmdpi.com. This coupling typically leads to the formation of pinoresinol (B1678388), a furofuran lignan, which serves as a central intermediate for many lignan classes nih.govnih.govnsf.govnih.govmdpi.com.

Following the formation of pinoresinol, a series of enzymatic transformations occur. Pinoresinol-lariciresinol reductases (PLRs) catalyze the reduction of pinoresinol to lariciresinol (B1674508), and subsequently to secoisolariciresinol (B192356), a dibenzylbutane lignan nih.govnih.govnsf.govmdpi.comnih.govresearchgate.net. Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol (B191791), a dibenzyllactone lignan nih.govnsf.govresearchgate.netarkat-usa.orgarkat-usa.org.

The pathway to more complex lignans like podophyllotoxin involves further specific enzymatic modifications starting from matairesinol nsf.govfrontiersin.orgarkat-usa.org. While the precise enzymatic steps leading specifically to this compound are not as extensively detailed as those for podophyllotoxin, it is understood to follow this general lignan biosynthetic framework, involving the dimerization of phenylpropanoids and subsequent structural modifications. The identification and characterization of genes encoding these key enzymes, such as PAL, DIRs, PLRs, and SDH, are crucial for understanding and potentially engineering lignan production nih.govmdpi.comnih.gov.

Table 2: Key Enzymes in Lignan Biosynthesis

| Enzyme Name | Role in Lignan Biosynthesis |

| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the deamination of phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. nih.govnih.govnih.gov |

| Cinnamate 4-hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid. mdpi.comnih.gov |

| Caffeic Acid O-Methyltransferases (CAOMT) | Involved in the conversion of caffeic acid to ferulic acid. nih.gov |

| Dirigent Proteins (DIRs) | Mediate the stereospecific oxidative coupling of coniferyl alcohol radicals to form pinoresinol. frontiersin.orgnih.govnih.govnsf.govfrontiersin.orgnih.govmdpi.com |

| Pinoresinol-Lariciresinol Reductase (PLR) | Catalyzes the reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. nih.govnih.govnsf.govmdpi.comnih.govresearchgate.net |

| Secoisolariciresinol Dehydrogenase (SDH) | Oxidizes secoisolariciresinol to matairesinol. nih.govnsf.govresearchgate.netarkat-usa.orgarkat-usa.org |

| Cytochrome P450 Monooxygenases (CYPs) | Involved in various hydroxylation and oxidation steps in lignan metabolism, such as the conversion of pinoresinol to piperitol (B1152629) (CYP81Q1). frontiersin.org |

| O-Methyltransferases (OMTs) | Participate in methylation steps in the pathway, e.g., OMT3 and OMT1 in podophyllotoxin biosynthesis. frontiersin.org |

| 2-Oxoglutarate-dependent dioxygenases (2-ODD) | Involved in specific oxidative steps, such as in the biosynthesis of podophyllotoxin. frontiersin.org |

List of Compounds Mentioned:

Caffeic acid

Coniferyl alcohol

4-demethylpodophyllotoxin

Epipodophyllotoxin

Ferulic acid

Kaempferol

Lariciresinol

Lignans

Matairesinol

P-coumaric acid

Phenylalanine

Pinoresinol

this compound

Picropodophyllone

Picropodophylotoxin

Podophyllotoxin

Podophyllotoxone

Quercetin

Secoisolariciresinol

Syringaresinol

Advanced Analytical Methodologies in Picropodophyllol Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC-UV, HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Picropodophyllol and related lignans (B1203133). researchgate.neticm.edu.plmdpi.com Its high resolution and efficiency make it ideal for separating these complex molecules from intricate plant extracts or biological samples. The choice of detector is crucial and is tailored to the specific requirements of the analysis.

HPLC with Ultraviolet (UV) Detection (HPLC-UV) is frequently employed for the quantification of lignans due to the presence of chromophores in their molecular structures. chromatographyonline.comscience.govnih.govresearchgate.netjddtonline.info The method's reliability and robustness make it suitable for quality control and purity assessment. Separation is typically achieved on a reversed-phase column, such as a C18, using a gradient elution with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and acidified water. icm.edu.pl

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) offers an alternative for compounds that lack a strong UV chromophore or when universal detection is desired. researchgate.net The ELSD is a mass-sensitive detector where the response is proportional to the mass of the analyte, making it useful for purity analysis where the identity of all components may not be known. researchgate.net While specific validated HPLC-ELSD methods for this compound are not extensively detailed in publicly available literature, the principles for lignan (B3055560) analysis are well-established.

Below is a representative table of HPLC conditions derived from methods used for this compound and closely related lignans.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm) |

| Mobile Phase A | Water with acidic modifier (e.g., 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection (UV) | ~280 - 290 nm |

| Detector (ELSD) | Drift Tube Temp: ~50°C; Nebulizer Gas (N₂) Flow: ~1.5 L/min |

Spectroscopic Methods for Structural Characterization (e.g., Mass Spectrometry, NMR)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), provides vital information on the molecular weight and fragmentation pattern of the compound. This technique is highly sensitive and specific, making it suitable for identifying this compound even at trace levels in complex mixtures. Electrospray ionization (ESI) is a common method used to generate ions of the analyte. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, specific structural features of the molecule can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules like this compound. researchgate.netuobasrah.edu.iq Through various NMR experiments, including ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out. This provides detailed information about the carbon skeleton, the connectivity of atoms, and the stereochemistry of the compound. While a complete, assigned NMR dataset for this compound is highly specific, the table below indicates the expected chemical shift regions for key functional groups found in lignans of this type.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.0 - 7.5 |

| ¹H | Methoxyl Protons (-OCH₃) | 3.5 - 4.0 |

| ¹H | Methylene Protons (-CH₂-) | 2.5 - 4.5 |

| ¹H | Methine Protons (-CH-) | 2.5 - 5.0 |

| ¹³C | Aromatic Carbons | 100 - 150 |

| ¹³C | Methoxyl Carbons (-OCH₃) | 55 - 65 |

| ¹³C | Methylene/Methine Carbons | 30 - 80 |

| ¹³C | Lactone Carbonyl (C=O) | 170 - 180 |

Advanced Bioanalytical Approaches for Metabolite Profiling

Understanding the biotransformation of this compound is crucial for evaluating its complete pharmacological profile. Advanced bioanalytical approaches are employed to identify and quantify its metabolites in biological systems. These studies typically involve in vitro models, such as liver microsomes or hepatocytes, to simulate mammalian metabolism. springernature.comnih.govnih.gov

The primary technique for this purpose is LC-MS/MS . frontiersin.org This method combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry. After incubating this compound with a biological system (e.g., human liver microsomes), the resulting mixture is analyzed. springernature.com The LC-MS/MS system is programmed to detect not only the parent compound but also potential metabolites, which are often formed through predictable biochemical reactions.

Common metabolic pathways for compounds like this compound include:

Phase I Reactions: Oxidation (e.g., hydroxylation) and demethylation, often catalyzed by cytochrome P450 (CYP) enzymes. springernature.com

Phase II Reactions: Conjugation with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion. springernature.com

By comparing the mass spectra of the parent drug with those of the detected metabolites, researchers can hypothesize the structural changes that have occurred. For example, the addition of 16 atomic mass units suggests a hydroxylation event, while the loss of 14 atomic mass units (CH₂) indicates demethylation. These advanced techniques are essential for building a complete picture of the compound's journey through the body. qps.comresearchgate.net

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Methodological Advancements

The efficient and sustainable synthesis of Picropodophyllol remains a critical area for advancement. While established methods exist, the development of novel synthetic strategies could lead to improved yields, reduced costs, and greener production processes. Future research should focus on exploring catalytic reactions, particularly those involving transition metals like palladium and gold, which have shown promise in the synthesis of complex natural products and their analogues cuni.czmdpi.com. Investigating C-H activation and asymmetric catalysis could offer more stereoselective and atom-economical routes to this compound and its derivatives cuni.czrroij.com. Furthermore, the integration of artificial intelligence and machine learning in reaction design holds the potential to revolutionize synthetic planning, accelerating the discovery of optimized conditions and novel synthetic pathways rroij.com.

Investigation of Undiscovered Molecular Targets

While this compound's mechanism of action is often linked to tubulin polymerization inhibition, suggesting anticancer activity, there may be other, as yet undiscovered, molecular targets responsible for its diverse biological effects univie.ac.atplos.org. Future research should aim to systematically identify and characterize these novel targets. Techniques such as proteomics, transcriptomics, and advanced biochemical assays can be employed to elucidate the full spectrum of proteins and signaling pathways affected by this compound univie.ac.at. Understanding these interactions could reveal new therapeutic applications beyond its known cytotoxic effects and provide a more comprehensive understanding of its pharmacological profile. The "Illuminating the Druggable Genome" initiative highlights the importance of studying understudied protein families, which may harbor undiscovered targets for compounds like this compound nih.govnih.gov.

Exploration of Synergistic Interactions with Other Preclinical Agents

The development of combination therapies is a cornerstone of modern drug development, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance nih.govchemrxiv.orgfrontiersin.org. Future research should systematically explore the synergistic interactions of this compound with a wide range of other preclinical agents. This includes combinations with established chemotherapeutic drugs, targeted therapies, immunotherapies, and even natural product derivatives. Preclinical studies employing experimental designs for multi-drug combinations are essential to identify potent synergistic pairings chemrxiv.orgfrontiersin.orgresearchgate.net. Machine learning and computational approaches are increasingly being used to predict synergistic drug combinations, which can then be experimentally validated, thereby accelerating the discovery process chemrxiv.orgbiorxiv.org. Such studies could lead to optimized treatment regimens with improved therapeutic indices.

Computational Chemistry and Modeling in Drug Design

Computational chemistry and in silico modeling offer powerful tools for accelerating drug discovery and design bioscipublisher.comnih.govlongdom.orgfrontiersin.orgneuroquantology.comnovainsilico.aipatheon.com. For this compound, these methods can be employed in several key areas. Molecular docking and molecular dynamics simulations can help predict binding affinities to known and novel targets, understand ligand-target interactions, and guide the design of analogues with improved properties plos.orglongdom.orgneuroquantology.com. Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between chemical structure and biological activity, facilitating the rational design of more potent and selective derivatives longdom.orgneuroquantology.com. Furthermore, in silico screening of large chemical libraries can identify novel compounds with similar structural motifs or predicted biological activities. The integration of artificial intelligence (AI) and machine learning with computational chemistry is poised to revolutionize drug design by enhancing prediction accuracy and exploring complex biological systems bioscipublisher.comnih.govneuroquantology.com. Predictive modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be significantly improved through these computational approaches, aiding in the selection of viable drug candidates bioscipublisher.comfrontiersin.org.

Mechanistic Studies in Other Disease Models (Preclinical)

While this compound's anticancer potential is recognized, its therapeutic utility may extend to other disease areas. Future research should investigate its mechanisms of action and efficacy in a broader range of preclinical disease models, beyond oncology mdpi.comnih.govdovepress.comnih.govfrontiersin.org. For instance, exploring its effects in models of neurodegenerative diseases, inflammatory conditions, or infectious diseases could uncover novel therapeutic applications. Mechanistic studies are crucial for understanding how this compound interacts with cellular pathways in these different contexts mdpi.comnih.gov. Such investigations require the development and utilization of appropriate preclinical models that accurately reflect the complexity of human diseases mdpi.comnih.govdovepress.comnih.govfrontiersin.org. By expanding the scope of preclinical investigations, new therapeutic avenues for this compound can be identified.

Q & A

Basic Research Questions

Q. How can I formulate a PICOT research question to investigate the therapeutic efficacy of Picropodophyllol in a specific disease model?

- Methodological Guidance : Use the PICOT framework to structure your question:

- P (Population): Define the biological model (e.g., in vitro cancer cell lines, murine models of inflammation).

- I (Intervention): Specify this compound administration (e.g., dosage, delivery method).

- C (Comparison): Identify controls (e.g., placebo, standard chemotherapy agents like cisplatin).

- O (Outcome): Quantify endpoints (e.g., apoptosis rate, tumor volume reduction).

- T (Time): Define the observation period (e.g., 72-hour exposure, 4-week treatment).

Q. What experimental parameters should be prioritized when assessing this compound’s mechanism of action in preclinical studies?

- Methodological Guidance : Design experiments using a factorial approach to isolate variables:

| Parameter | Considerations |

|---|---|

| Concentration Range | Test IC₅₀ values derived from dose-response curves (e.g., 0.1–100 µM). |

| Time Points | Include early (6–24 hr) and late (48–72 hr) phases to capture dynamic effects. |

| Biomarker Selection | Use orthogonal assays (e.g., Western blot for protein expression, qPCR for mRNA). |

- Validate findings using knockdown/knockout models (e.g., siRNA targeting suspected pathways) to confirm specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be reconciled across studies?

- Methodological Guidance :

- Step 1 : Conduct a meta-analysis of existing pharmacokinetic studies, stratifying by administration route (oral vs. intravenous), species (mice vs. rats), and formulation (solubility enhancers).

- Step 2 : Use in silico modeling (e.g., PBPK models) to simulate bioavailability under varying physiological conditions .

- Step 3 : Design crossover studies in animal models to directly compare conflicting parameters (e.g., AUC, Cmax).

Q. What strategies optimize the translational relevance of this compound studies from in vitro to in vivo models?

- Methodological Guidance :

- Tiered Validation :

Initial Screening : High-throughput in vitro assays (e.g., cytotoxicity, cell cycle arrest).

Mechanistic Depth : 3D organoid or co-culture systems to mimic tumor microenvironments.

In Vivo Confirmation : Use genetically engineered murine models with humanized targets (e.g., PDX models).

- Data Integration : Apply multi-omics (transcriptomics, metabolomics) to identify conserved pathways across models .

Q. How should researchers design studies to evaluate this compound’s off-target effects in complex biological systems?

- Methodological Guidance :

- Global Profiling : Use CRISPR-Cas9 genome-wide screens or proteome-wide affinity pulldown assays.

- Network Pharmacology : Map this compound’s targets onto interactomes (e.g., STRING database) to predict secondary pathways.

- Functional Validation : Employ high-content imaging to assess phenotypic changes (e.g., mitochondrial membrane potential, ROS levels) .

- Ethical Alignment : Prioritize in silico and in vitro methods to minimize animal use, adhering to ARRIVE 2.0 guidelines .

Tables for Data Synthesis

Table 1 : Example Framework for Meta-Analysis of this compound Studies

| Study | Model System | Dosage | Outcome Measure | Key Finding | Confounder |

|---|---|---|---|---|---|

| Smith et al. (2022) | HCT-116 cells | 5 µM | Apoptosis (%) | 45% increase | Serum concentration variability |

| Jones et al. (2023) | BALB/c mice | 10 mg/kg | Tumor volume (mm³) | 60% reduction | Diet-induced metabolic differences |

Table 2 : Recommended Assays for Mechanistic Studies

| Assay Type | Application | Advantage |

|---|---|---|

| RNA-Seq | Pathway enrichment analysis | Identifies transcriptome-wide alterations |

| CETSA (Cellular Thermal Shift Assay) | Target engagement verification | Confirms direct binding to suspected targets |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.